Cas no 100-83-4 (3-Hydroxybenzaldehyde)
3-Hydroxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Hydroxybenzaldehyde
- 3-FORMYLPHENOL
- HYDROXYBENZALDEHYDE-3
- META-HYDROXY BENZALDEHYDE
- MHB
- M-HYDROXYBENZALDEHYDE
- 3-hydroxy-benzaldehyd
- Benzaldehyde, m-hydroxy-
- hydroxybenzaldehyde
- m-Aldehydophenol
- m-Formylphenol
- m-hydroxy-benzaldehyd
- 3-Hydroxydenzaldehyde
- 3-Hydroxybenzaldehyde m-Hydroxybenzaldehyde
- Benzaldehyde, 3-hydroxy-
- 2-HYDROXY-BENZENECARBONAL
- M-HYDROXYBENZYALDEHYDE
- HYDROXYBENZALDEHYDE, 3-(RG)
- 3-hydroxy-benzaldehyde
- 3-monohydroxybenzaldehyde
- benzaldehyde-3 OH
- M-ForMylphenol
- NSC 3504
- AKOS BBS-00003163
- meta-Hydroxybenzaldehyde
- 3-hydroxy benzaldehyde
- IAVREABSGIHHMO-UHFFFAOYSA-N
- 8Z2819J40E
- 3-Hydroxybenzaldehyd
- PubChem7767
- 3-hydroxylbenzaldehyde
- 3-oxidanylbenzaldehyde
- m-hydroxy benzaldehyde
- 3-hydroxy benzoaldehyde
- (3-hydroxyphe
- Crisaborole M-hydroxybenzaldehyde
- UNII-8Z2819J40E
- STR01419
- EC 202-892-9
- NSC3504
- (3-hydroxyphenyl)methanone
- NS00006270
- AI3-12120
- EINECS 202-892-9
- SCHEMBL35726
- 3-Hydroxybenzaldehyde, >=99%
- Hydroxybenzaldehyde, 3-
- A16231
- C03067
- Q2815988
- HY-76006
- AC-1263
- AKOS000119743
- NSC-3504
- H-3750
- SB40492
- F2190-0629
- InChI=1/C7H6O2/c8-5-6-2-1-3-7(9)4-6/h1-5,9
- 4-08-00-00240 (Beilstein Handbook Reference)
- BRN 0507099
- H0197
- EN300-18280
- P17108
- CS-M0589
- s3157
- SY001091
- 3-Hydroxybenzaldehyde, purum, >=95.0% (HPLC), faintly yellow to light brown
- CHEMBL243816
- 100-83-4
- MFCD00003368
- CHEBI:16207
- FT-0615830
- AM10771
- Z57772446
- (3-hydroxyphenyl) formaldehyde
- DTXSID7059220
- 3-Hydroxybenzaldehyde,98%
- metaHydroxybenzaldehyde
- HYDROXYBENZALDEHYDE. 3-
- mHydroxybenzaldehyde
- mFormylphenol
- DTXCID8032461
- 3Formylphenol
- Benzaldehyde, 3hydroxy
- STK199259
- Benzaldehyde, mhydroxy
- FH24310
- 3-Formylphenol;m-Hydroxybenzaldehyde
- 202-892-9
-
- MDL: MFCD00003368
- Inchi: 1S/C7H6O2/c8-5-6-2-1-3-7(9)4-6/h1-5,9H
- InChI Key: IAVREABSGIHHMO-UHFFFAOYSA-N
- SMILES: OC1=CC=CC(C=O)=C1
- BRN: 0507099
Computed Properties
- Exact Mass: 122.03700
- Monoisotopic Mass: 122.036779
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.4
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: Colorless or yellowish crystalline solid.
- Density: 1.1179
- Melting Point: 102.0 to 105.0 deg-C
- Boiling Point: 168°C/17mmHg(lit.)
- Flash Point: 191℃/50mm
- Refractive Index: 1.5286 (estimate)
- PH: 3-4 (H2O, 20℃)(saturated solution)
- Solubility: Soluble in DMSO and Methanol
- Water Partition Coefficient: dissolution
- PSA: 37.30000
- LogP: 1.20470
- Sensitiveness: Air Sensitive
- pka: 8.98(at 25℃)
- Solubility: Slightly soluble in water, soluble in hot water, ethanol, acetone, ether and benzene.
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
3-Hydroxybenzaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S24/25
- FLUKA BRAND F CODES:8-9-23
- RTECS:CU6450000
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:Inert atmosphere,2-8°C
3-Hydroxybenzaldehyde Customs Data
- HS CODE:29124900
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
3-Hydroxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 044196-100g |
3-Hydroxybenzaldehyde |
100-83-4 | 97% | 100g |
£22.00 | 2022-03-01 | |
| Fluorochem | 044196-500g |
3-Hydroxybenzaldehyde |
100-83-4 | 97% | 500g |
£78.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H104163-100g |
3-Hydroxybenzaldehyde |
100-83-4 | 97% | 100g |
¥155.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H104163-25g |
3-Hydroxybenzaldehyde |
100-83-4 | 97% | 25g |
¥49.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H104163-500g |
3-Hydroxybenzaldehyde |
100-83-4 | 97% | 500g |
¥396.90 | 2023-09-02 | |
| S e l l e c k ZHONG GUO | S3157-100mg |
3-Hydroxybenzaldehyde |
100-83-4 | 99.9% | 100mg |
¥794.43 | 2023-09-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003908-100g |
3-Hydroxybenzaldehyde |
100-83-4 | 97% | 100g |
¥122 | 2023-09-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003908-25g |
3-Hydroxybenzaldehyde |
100-83-4 | 97% | 25g |
¥54 | 2023-09-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003908-500g |
3-Hydroxybenzaldehyde |
100-83-4 | 97% | 500g |
¥603 | 2023-09-11 | |
| ChemScence | CS-M0589-500g |
3-Hydroxybenzaldehyde |
100-83-4 | 99.87% | 500g |
$77.0 | 2022-04-28 |
3-Hydroxybenzaldehyde Suppliers
3-Hydroxybenzaldehyde Related Literature
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Christoph Staudinger,Johanna Breininger,Ingo Klimant,Sergey M. Borisov Analyst 2019 144 2393
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2. CCV.—The nitration of brominated 3-hydroxybenzaldehydes and the bromination of nitrated 3-hydroxybenzdldehydes, with cases of group migrationHerbert Henry Hodgson,Ernest Walter Smith J. Chem. Soc. 1931 1500
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Herbert Henry Hodgson,Herbert Greensmith Beard J. Chem. Soc. 1926 129 147
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4. CXXI.—Mercuration of nitrohydroxybenzaldehydesThomas Anderson Henry,Thomas Marvel Sharp J. Chem. Soc. Trans. 1924 125 1049
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5. CXXII.—Bromo-derivatives of m-hydroxybenzaldehydeHerbert Henry Hodgson,Herbert Greensmith Beard J. Chem. Soc. Trans. 1925 127 875
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Hydroxybenzaldehydes
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
Additional information on 3-Hydroxybenzaldehyde
Introduction to 3-Hydroxybenzaldehyde (CAS No. 100-83-4)
3-Hydroxybenzaldehyde, with the chemical formula C₇H₆O₂, is a significant aromatic aldehyde widely recognized in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number 100-83-4, is a derivative of benzene featuring both hydroxyl and aldehyde functional groups. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules, including pharmaceuticals, fragrances, and specialty chemicals.
The 3-Hydroxybenzaldehyde molecule is characterized by its phenolic aldehyde structure, which imparts both reactivity and versatility in chemical transformations. The presence of the hydroxyl group at the 3-position relative to the aldehyde group influences its electronic properties and interaction with other molecules. This positional arrangement enhances its utility in diverse synthetic pathways, particularly in the construction of more complex organic frameworks.
In recent years, 3-Hydroxybenzaldehyde has garnered attention in academic and industrial research due to its role as a precursor in the development of novel therapeutic agents. Its ability to undergo selective functionalization allows chemists to tailor its derivatives for specific biological targets. For instance, studies have demonstrated its application in synthesizing small-molecule inhibitors for enzyme targets associated with metabolic disorders and inflammatory diseases.
One of the most compelling aspects of 3-Hydroxybenzaldehyde is its involvement in the synthesis of natural product analogs. Researchers have leveraged its structural motif to create derivatives that mimic bioactive compounds found in plants and microorganisms. These analogs often exhibit enhanced pharmacological properties, such as improved solubility or altered receptor binding affinities. Such findings underscore the compound's significance in drug discovery pipelines.
The pharmaceutical industry has been particularly interested in 3-Hydroxybenzaldehyde for its potential as a building block in antiviral and anticancer therapies. For example, recent studies have explored its derivatives as inhibitors of viral proteases, which are critical for viral replication. Additionally, modifications to its structure have yielded compounds with promising activity against various cancer cell lines by interfering with key signaling pathways involved in tumor growth.
Beyond pharmaceutical applications, 3-Hydroxybenzaldehyde finds utility in the fragrance and flavor industry due to its aromatic characteristics. It serves as a precursor for synthesizing complex scent profiles used in perfumes and cosmetics. The compound's ability to contribute both floral and woody notes makes it a preferred choice for perfumers seeking balanced and sophisticated aromas.
From an industrial perspective, the production of 3-Hydroxybenzaldehyde has been optimized through various synthetic routes, including oxidation of cumene or catalytic processes involving benzaldehyde derivatives. Advances in green chemistry have also led to more sustainable methods for its synthesis, emphasizing reduced waste generation and energy efficiency. These developments align with global efforts to promote environmentally responsible manufacturing practices.
The chemical reactivity of 3-Hydroxybenzaldehyde allows it to participate in multiple types of reactions, including condensation reactions with amino acids to form Schiff bases, which are known for their biological activities. Furthermore, it can undergo reduction to form 3-hydroxycinnamalcohol or oxidation to yield 3-hydroxybenzoic acid derivatives. These transformations highlight its versatility as a synthetic intermediate.
In conclusion, 3-Hydroxybenzaldehyde (CAS No. 100-83-4) is a multifaceted compound with broad applications across chemistry and medicine. Its structural features enable diverse functionalizations, making it indispensable in drug development, fragrance creation, and industrial chemical synthesis. As research continues to uncover new applications for this molecule, its importance is likely to grow further within both academic and commercial settings.
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